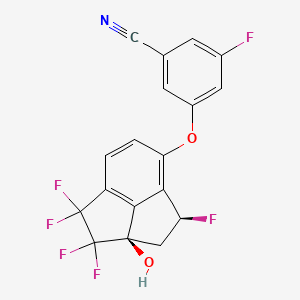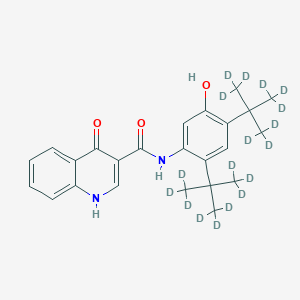
Btk-IN-19
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Btk-IN-19 is a compound that functions as an inhibitor of Bruton’s tyrosine kinase (BTK). Bruton’s tyrosine kinase is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of B cells and other hematopoietic cells. Inhibitors of Bruton’s tyrosine kinase, such as this compound, have shown promise in the treatment of various B-cell malignancies and immune-mediated diseases .
Vorbereitungsmethoden
The synthesis of Btk-IN-19 involves several steps, including the formation of key intermediates and the final coupling reactions. The synthetic routes typically involve the use of specific reagents and catalysts under controlled conditions. Industrial production methods for this compound may involve optimization of these synthetic routes to ensure high yield and purity. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Analyse Chemischer Reaktionen
Btk-IN-19 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may lead to the formation of oxidized derivatives, while reduction may yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Btk-IN-19 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the inhibition of Bruton’s tyrosine kinase and its effects on various signaling pathways. In biology, this compound is used to investigate the role of Bruton’s tyrosine kinase in B-cell development and function. In medicine, this compound has shown potential in the treatment of B-cell malignancies and autoimmune diseases. Additionally, this compound is used in the development of new therapeutic agents and drug discovery .
Wirkmechanismus
The mechanism of action of Btk-IN-19 involves the inhibition of Bruton’s tyrosine kinase by binding to its active site. This binding prevents the phosphorylation and activation of downstream signaling molecules, thereby inhibiting the proliferation and survival of B cells. The molecular targets of this compound include the active site of Bruton’s tyrosine kinase and other key signaling molecules involved in the B-cell receptor signaling pathway .
Vergleich Mit ähnlichen Verbindungen
Btk-IN-19 is similar to other Bruton’s tyrosine kinase inhibitors such as ibrutinib, acalabrutinib, and zanubrutinib. this compound may have unique properties that differentiate it from these compounds, such as differences in binding affinity, selectivity, and pharmacokinetic profiles. The uniqueness of this compound lies in its specific chemical structure and its ability to inhibit Bruton’s tyrosine kinase with high potency and selectivity .
Similar Compounds
- Ibrutinib
- Acalabrutinib
- Zanubrutinib
- Fenebrutinib
- RN486
These compounds share similar mechanisms of action but may differ in their chemical structures, binding affinities, and clinical applications .
Eigenschaften
Molekularformel |
C21H22Cl2N6O |
|---|---|
Molekulargewicht |
445.3 g/mol |
IUPAC-Name |
1-[(3aR,7aR)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridin-6-yl]-2-(3,5-dichloroanilino)ethanone |
InChI |
InChI=1S/C21H22Cl2N6O/c22-14-7-15(23)9-16(8-14)25-10-19(30)28-5-2-13-3-6-29(18(13)11-28)21-17-1-4-24-20(17)26-12-27-21/h1,4,7-9,12-13,18,25H,2-3,5-6,10-11H2,(H,24,26,27)/t13-,18-/m0/s1 |
InChI-Schlüssel |
ZJKAMIGVAPQVOU-UGSOOPFHSA-N |
Isomerische SMILES |
C1CN(C[C@H]2[C@@H]1CCN2C3=NC=NC4=C3C=CN4)C(=O)CNC5=CC(=CC(=C5)Cl)Cl |
Kanonische SMILES |
C1CN(CC2C1CCN2C3=NC=NC4=C3C=CN4)C(=O)CNC5=CC(=CC(=C5)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


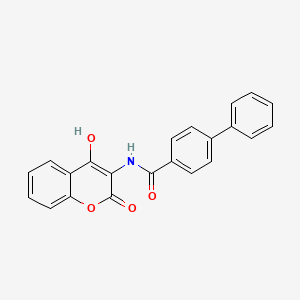
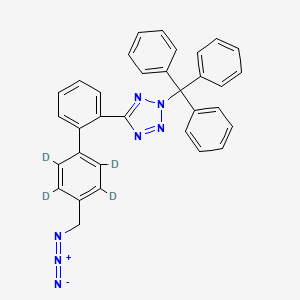
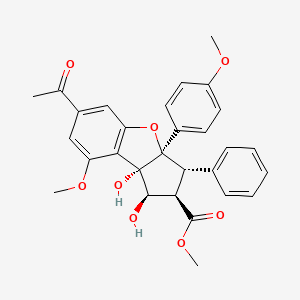
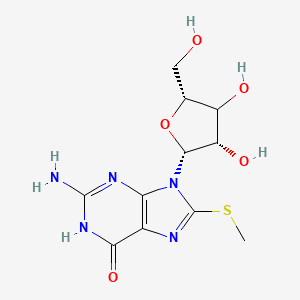
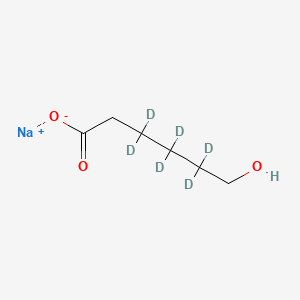
![3-[(2Z)-2-[(2E,4E,6E)-7-[3-(2-carboxyethyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]propanoate](/img/structure/B15140652.png)
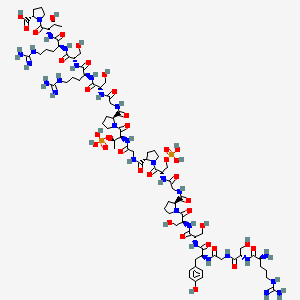
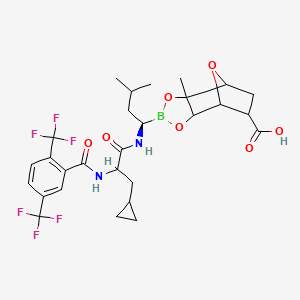
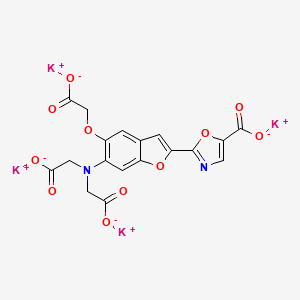
![(2S)-2-methyl-5,7,8-tris(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol](/img/structure/B15140666.png)
![N-[1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B15140669.png)
